molecular formula C18H15NO3 B1247084 Gusanlung D

Gusanlung D

Cat. No. B1247084
M. Wt: 293.3 g/mol
InChI Key: PUJMLVRTJXBOER-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gusanlung D is a natural product found in Arcangelisia gusanlung with data available.

Scientific Research Applications

Isoquinoline Alkaloids from Acangelisia Gusanlung

Research on Acangelisia gusanlung, the source of Gusanlung D, identified new isoquinoline alkaloids, including Gusanlung D. These compounds were elucidated through spectroscopic analysis of the natural products and derivatives. This foundational research is crucial for understanding the chemical composition of Acangelisia gusanlung (Zhang, Men-Olivier, & Massiot, 1995).

Synthesis Challenges and Activity Testing

A study on the synthesis of Gusanlung A and D highlighted the complexities in replicating their structures. It noted discrepancies between the spectra of natural and synthetic Gusanlung D, suggesting a need for revised structural assignments. The synthesized compounds were tested for activity against various bacteria and fungi but were found inactive (Nimgirawath et al., 2009).

Pharmacological and Toxicological Research

A study on the pharmacology and toxicology of extracts from Arcangelisia gusanlung, which contains Gusanlung D, revealed significant anti-inflammatory, analgesic, antipyretic, antitussive, expectorant, and antidiarrheal effects. This comprehensive research suggests the potential therapeutic applications of compounds like Gusanlung D (Hu, Dong, Zhu, & Chen, 2013).

Molecular and Spectroscopic Studies

Further studies involved molecular and spectroscopic investigations of Gusanlung D and related compounds. These studies are instrumental in accurately determining the structures and potential bioactivities of these compounds, contributing to the field of natural product chemistry and pharmacology (Wakchaure, Easwar, & Argade, 2009).

Tyrosinase Inhibition Potential

Research on megastigmane glycosides from Arcangelisia gusanlung, including Gusanlung D, showed strong inhibitory effects on tyrosinase activity. This suggests potential applications of Gusanlung D in conditions like hyperpigmentation or for cosmetic purposes (Yu et al., 2011).

properties

Product Name

Gusanlung D

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(1S)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-14-one

InChI

InChI=1S/C18H15NO3/c20-18-13-4-2-1-3-11(13)7-15-14-9-17-16(21-10-22-17)8-12(14)5-6-19(15)18/h1-4,8-9,15H,5-7,10H2/t15-/m0/s1

InChI Key

PUJMLVRTJXBOER-HNNXBMFYSA-N

Isomeric SMILES

C1CN2[C@@H](CC3=CC=CC=C3C2=O)C4=CC5=C(C=C41)OCO5

Canonical SMILES

C1CN2C(CC3=CC=CC=C3C2=O)C4=CC5=C(C=C41)OCO5

synonyms

gusanlung D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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